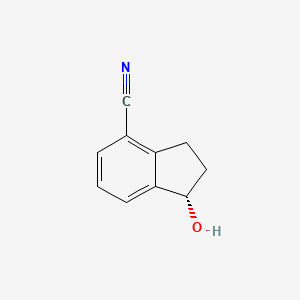

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Description

Properties

IUPAC Name |

(1S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFZMTYUOQFQHF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC=C2[C@H]1O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with commercially available indene.

Hydroxylation: The indene undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 1-keto-2,3-dihydro-1H-indene-4-carbonitrile.

Reduction: Formation of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile exhibits antiviral properties. It has been studied for its potential to inhibit viral replication mechanisms, particularly against RNA viruses. A notable study demonstrated its efficacy in vitro against specific viral strains, suggesting a mechanism involving interference with viral RNA synthesis.

Case Study :

In a laboratory setting, the compound was tested alongside established antiviral drugs. The results showed that at certain concentrations, it significantly reduced viral load compared to controls, indicating its potential as a lead compound for drug development.

Organic Synthesis Applications

2. Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives that can be further modified to yield compounds with desired biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | (S)-1-hydroxy-2,3-dihydro-1H-indene | Derivative A | 85 |

| Alkylation | (S)-1-hydroxy-2,3-dihydro-1H-indene | Derivative B | 90 |

| Oxidation | (S)-1-hydroxy-2,3-dihydro-1H-indene | Oxidized Product | 75 |

Material Science Applications

3. Polymer Chemistry

this compound has been explored for its potential use in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Case Study :

In recent experiments, composites made from this compound were tested for their thermal and mechanical properties. The results indicated improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

- Key Differences: The R-enantiomer shares identical molecular weight (159.19 g/mol) and formula (C₁₀H₉NO) with the S-form but exhibits distinct optical activity. While the S-enantiomer is synthesized via NaBH₄ reduction, the R-form may require chiral resolution or enantioselective synthesis.

- Physical Properties : Density (1.2 g/cm³), boiling point (330.1°C at 760 mmHg), and logP (1.36) are comparable to the S-enantiomer, though biological activity may differ due to stereospecific interactions .

1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Derivatives

- (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile: Synthesized via diastereoselective chiral amine synthesis using α-methylbenzylamine derivatives, this compound is a key intermediate for ozanimod, a drug for multiple sclerosis and lupus .

- (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile: Produced via biocatalytic transaminase-mediated resolution, it serves as an intermediate for Rasagiline (anti-Parkinson’s drug) .

- Comparison: Replacing the hydroxyl group with an amino group significantly alters polarity (logP: 1.36 for hydroxy vs. 0.89 for amino) and pharmacological targeting. The amino derivatives exhibit higher solubility in aqueous media, enhancing bioavailability .

Functional Group Modifications

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

- The ketone precursor to the hydroxy compound lacks the hydroxyl group, rendering it less polar (logP: 1.8). It is critical in synthesizing both hydroxy and amino derivatives via reduction or reductive amination .

Chloro-Substituted Analogs

Cathinone and Heterocyclic Derivatives

- 1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a dihydroindene backbone, this compound exhibits psychoactive properties. Its pyrrolidinyl and phenyl substituents increase lipophilicity (logP: 2.5), contrasting with the hydroxy-carbonitrile’s polar profile .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Stereochemical Impact : The S-enantiomer of the hydroxy compound is prioritized in drug synthesis due to its alignment with biological target specificity, whereas the R-form finds niche applications in chiral pool strategies .

- Functional Group Effects: Amino derivatives exhibit enhanced solubility and metabolic stability compared to hydroxylated analogs, making them preferable for oral drug formulations .

- Analytical Techniques: NMR, HRMS, and X-ray crystallography are critical for confirming enantiomeric purity and structural integrity, especially in compounds like the cathinone derivatives .

Biological Activity

(S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its unique structure and the presence of functional groups that contribute to its biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₉NO

- Molecular Weight : Approximately 159.19 g/mol

- Structure : The compound features a bicyclic indene structure with a hydroxyl (-OH) and a carbonitrile (-C≡N) group, which are critical for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Cytotoxicity and Cancer Treatment

Research has shown that this compound plays a role in synthesizing indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are crucial for cancer therapy. IDO1 is involved in immune suppression within the tumor microenvironment, and its inhibition can enhance anti-tumor immunity. The compound has been identified as a precursor for developing drugs targeting chronic viral infections and certain cancers .

Enzyme Inhibition

Studies highlight that this compound can act as an inhibitor for various enzymes associated with metabolic diseases. For instance, it has been linked to the modulation of GPR40 receptors, which are significant in the treatment of type 2 diabetes .

Synthesis Methods

The synthesis of this compound has been achieved through several methods. A notable approach involves the use of ketoreductase enzymes that facilitate stereoselective reduction of precursor compounds with high yields and purity:

| Enzyme Variant | Chiral Purity | Product Yield |

|---|---|---|

| KRED-CN102-LP094 | 96.37% | 100% |

| KRED-CN102-LP128 | 83.56% | Not specified |

This enzymatic method not only provides high enantioselectivity but also enhances sustainability by reducing the need for harsh chemical reagents .

Case Studies

- Cancer Treatment : In a study focusing on IDO1 inhibitors, this compound was synthesized and tested for its ability to inhibit IDO1 activity in vitro. The results demonstrated significant inhibition compared to control compounds, supporting its potential as a therapeutic agent in oncology .

- Diabetes Management : Another study explored the modulation of GPR40 receptors using derivatives of this compound. The findings indicated improved glucose tolerance in diabetic models when treated with these compounds, suggesting their utility in managing metabolic disorders .

Q & A

Q. What is the optimal synthetic route for (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, and how can purity be ensured?

The compound is synthesized via reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile using NaBH₄ in ethanol with catalytic silica gel at 0°C, followed by purification via column chromatography (Hexane/EtOAc, 5:5). This method yields 80% purity, confirmed by ¹H NMR (δ 5.28 ppm for the hydroxy group, J = 6.3 Hz) . To enhance purity, recrystallization or preparative HPLC with chiral stationary phases is recommended, especially to isolate the (S)-enantiomer.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of ¹H/¹³C NMR for functional group identification (e.g., nitrile at ~120 ppm in ¹³C NMR) and X-ray crystallography for absolute stereochemistry. The SHELX software suite is widely employed for crystallographic refinement, particularly for small molecules, to resolve bond angles and chiral centers . For enantiomeric confirmation, circular dichroism (CD) or chiral HPLC (e.g., using amylose-based columns) can validate the (S)-configuration.

Q. What safety protocols are critical when handling this compound in the lab?

Avoid dust formation and use respiratory protection (N95 masks), as inhalation risks are noted in safety data. Work under a fume hood, wear nitrile gloves, and store the compound in airtight containers at 2–8°C to prevent degradation. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste services .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 220–260 nm) is effective. Use a C18 column and isocratic elution (acetonitrile/water, 60:40). For chiral resolution, employ columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. LC-MS (ESI+ mode) can confirm molecular weight (m/z ~173.21) and detect impurities .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis of the (S)-enantiomer?

Use asymmetric catalysis, such as chiral oxazaborolidine catalysts, during the reduction step. Monitor ee via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For industrial-scale applications, enzymatic reduction with ketoreductases (e.g., KRED-101) may improve stereoselectivity and yield .

Q. What strategies enable functionalization of the nitrile group for derivatization studies?

The nitrile group can be hydrolyzed to carboxylic acids (H₂SO₄/H₂O, reflux) or reduced to amines (LiAlH₄ in THF). For cross-coupling reactions, employ palladium-catalyzed cyano substitution (e.g., Suzuki-Miyaura with aryl boronic acids). Computational modeling (DFT) predicts reactivity at the nitrile site, guiding experimental design .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Perform comparative analysis using standardized solvents (e.g., CDCl₃ for NMR) and calibrate instruments with reference compounds. For crystallographic discrepancies, re-refine data with SHELXL or cross-validate with independent techniques like IR or Raman spectroscopy. Document solvent effects and temperature-dependent spectral shifts .

Q. What computational tools predict the compound’s pharmacokinetic or receptor-binding properties?

Molecular docking (AutoDock Vina) against S1P1 receptors (PDB: 3V2Y) identifies binding motifs. ADMET predictors (e.g., SwissADME) estimate solubility (LogP ~1.8) and metabolic stability. MD simulations (GROMACS) assess conformational dynamics of the dihydroindene ring under physiological conditions .

Q. How does the hydroxy group influence the compound’s stability under varying pH conditions?

Conduct accelerated stability studies (25–40°C, pH 1–13). The hydroxy group may undergo oxidation to ketones under basic conditions (pH >10), monitored via TLC or UPLC. Buffered solutions (pH 7.4, PBS) mimic physiological stability, with degradation products characterized by HRMS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.